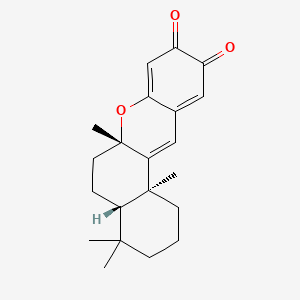

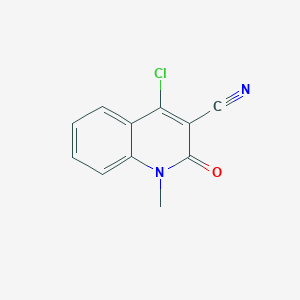

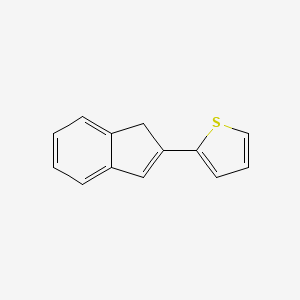

![molecular formula C7H9N3O B3048043 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one CAS No. 15375-78-7](/img/structure/B3048043.png)

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one

Overview

Description

“1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one” is a chemical compound . It is a derivative of pyridopyrimidine . It has been studied for its potential use in the development of inhibitors for various diseases .

Synthesis Analysis

The synthesis of “1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one” and its derivatives has been described in various studies . For instance, a series of tetrahydropyridopyrimidine based extracellular signal-regulated kinase (Erks) inhibitors were discovered via HTS and structure-based drug design .

Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one” and its derivatives has been analyzed in several studies . For example, the binding modes of these compounds were characterized by determining the crystal structures of BD1 in complex with selected inhibitors .

Chemical Reactions Analysis

The chemical reactions involving “1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one” and its derivatives have been studied . These compounds have demonstrated potent and selective inhibition of various enzymes .

Scientific Research Applications

Antiparasitic Activity

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one has demonstrated promising antiparasitic activity. Specifically, it exhibits potent inhibition against Toxoplasma gondii , a protozoan parasite responsible for toxoplasmosis. Researchers have synthesized novel derivatives of this compound and evaluated their efficacy against the parasite. Compound 7p, in particular, stands out with high selectivity against Toxoplasma dihydrofolate reductase (Tg DHFR) and minimal impact on human dihydrofolate reductase (h DHFR) . Further studies are needed to explore its potential as an anti-Toxoplasma drug.

Chemical Synthesis

Due to its versatile chemical reactivity, 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one serves as a valuable building block in organic synthesis. Chemists utilize it to construct more complex molecules. Its white crystalline solid form and solubility in organic solvents make it convenient for various reactions .

Kinase Inhibition

Recent research has identified novel tetrahydropyrido[3,4-d]pyrimidines (a related class) as inhibitors of HPK1 (hematopoietic progenitor kinase 1). While not directly the same compound, the structural similarities suggest that 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one could also be explored for kinase inhibition. HPK1 inhibitors have potential therapeutic applications in immune-related disorders and cancer .

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells . It plays a crucial role as a negative regulator of the T-cell receptor (TCR) signaling pathway .

Mode of Action

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one acts as an inhibitor of HPK1 . It binds to HPK1 and inhibits its kinase activity . This inhibition prevents HPK1 from phosphorylating its substrate, SLP76 , which in turn modulates the TCR signaling pathway .

Biochemical Pathways

The inhibition of HPK1 by 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one affects the TCR signaling pathway . Normally, HPK1 is recruited to the TCR complex and phosphorylates the SLP76 protein, leading to its degradation and down-modulation of TCR signal strength . The inhibition of hpk1 prevents this phosphorylation, thereby modulating the tcr signaling pathway .

Result of Action

The inhibition of HPK1 by 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one results in enhanced T-cell function . It leads to T-cell activation, lower T-cell threshold, increased proliferation, and elevated levels of inflammatory cytokines such as IL-2 . It also enhances dendritic cell activation and antigen presentation .

Safety and Hazards

Future Directions

The future directions for the study of “1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one” and its derivatives include further preclinical evaluation of these compounds as potential antitumor agents . The development of these compounds as potent and selective inhibitors for various diseases is actively being conducted .

properties

IUPAC Name |

2,3,4,7-tetrahydro-1H-pyrido[2,3-d]pyridazin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWQMNDKJZPKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NN=C2)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857366 | |

| Record name | 3,4,6,7-Tetrahydropyrido[2,3-d]pyridazin-8(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one | |

CAS RN |

15375-78-7 | |

| Record name | 3,4,6,7-Tetrahydropyrido[2,3-d]pyridazin-8(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

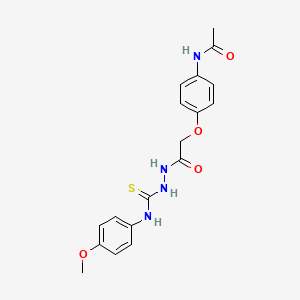

![Ethanone, 1-[4-(2-naphthalenyl)phenyl]-](/img/structure/B3047969.png)

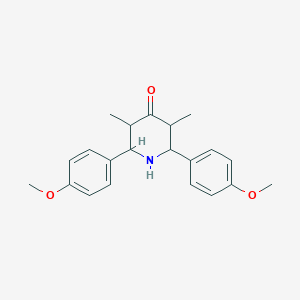

![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)